molecular formula C19H19ClN6 B12212738 3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12212738
M. Wt: 366.8 g/mol
InChI Key: VZIQCOOIPNRJTD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[1,5-e]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[5,4-d]pyrimidine core. This core is typically synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under reflux conditions . The triazolo[1,5-e]pyrimidine ring is then formed through a series of condensation reactions involving hydrazides and nitriles .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine primarily involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H19ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

VZIQCOOIPNRJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5)Cl

Origin of Product

United States

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